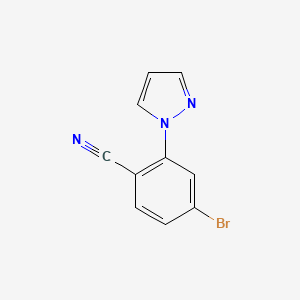

4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile

Description

4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (CAS: AMTH139) is a brominated aromatic compound featuring a pyrazole ring directly attached to a benzonitrile scaffold. The bromine atom at the 4-position of the pyrazole ring enhances its electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The benzonitrile group acts as an electron-withdrawing moiety, directing further substitutions and influencing the compound’s electronic properties.

Properties

IUPAC Name |

4-bromo-2-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-3-2-8(7-12)10(6-9)14-5-1-4-13-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIXFOXMXRADNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile is . The compound features a bromine atom attached to a pyrazole moiety, which is known for its significant biological activity. The presence of the benzonitrile group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Enzyme Interactions

Research indicates that 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile acts as an inhibitor of liver alcohol dehydrogenase (ADH), which is crucial for metabolizing alcohol in the liver. This inhibition suggests potential use in managing alcohol-related disorders.

Cellular Effects

The compound has been shown to modulate various cellular processes, influencing cell signaling pathways and gene expression. Notably, it affects the activity of acetylcholinesterase, indicating possible neuroprotective properties .

The biological activity of 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile can be attributed to its ability to bind specifically to enzyme active sites. This binding results in the inhibition of enzymatic activity, which can lead to altered metabolic pathways and cellular responses. The compound’s interactions with biomolecules are critical for its pharmacological effects.

Cancer Research

The compound has been explored as a potential androgen receptor antagonist , which is particularly relevant in the context of prostate cancer treatment. Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-proliferative effects on androgen-dependent cancer cell lines .

Neuroprotection

Given its influence on acetylcholinesterase activity, there is potential for 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile to be developed as a therapeutic agent for neurodegenerative diseases where cholinergic dysfunction is evident.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Contains chlorine instead of bromine | Potential as a tissue-selective androgen receptor modulator |

| 4-(4-Methyl-1H-pyrazol-1-yl)benzonitrile | Methyl substitution on pyrazole | Exhibits distinct biological activities |

| 4-Bromo-1H-pyrazole | Bromine substitution on the pyrazole ring | Enhanced reactivity compared to methylated analogs |

This table highlights the structural variations among related compounds and their respective biological activities, emphasizing the unique properties of 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Case Studies and Research Findings

Several studies have underscored the biological activity of pyrazole derivatives:

- In vitro Studies : A library of pyrazole derivatives was synthesized and screened for their anti-proliferative effects on prostate cancer cell lines. Compounds similar to 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile showed promising results in inhibiting cell growth .

- Neuroprotective Effects : Research demonstrated that compounds affecting acetylcholinesterase activity could serve as potential treatments for Alzheimer's disease, highlighting the neuroprotective capabilities of pyrazole derivatives .

- Anti-inflammatory Activity : Pyrazole compounds have been evaluated for their anti-inflammatory properties in various assays, showing significant efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Medicinal Chemistry

Androgen Receptor Antagonism

One of the primary applications of 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile is as an intermediate in the synthesis of androgen receptor antagonists. These compounds are crucial in the treatment of prostate cancer and other androgen-dependent diseases. For instance, derivatives of this compound have been shown to exhibit potent activity against androgen receptors, making them valuable in developing selective androgen receptor modulators (SARMs) .

Pharmaceutical Synthesis

The compound serves as a precursor for synthesizing various biologically active molecules. It can be transformed into more complex structures through reactions such as Suzuki coupling, where it acts as a key intermediate . This versatility allows researchers to explore a wide range of pharmacological properties.

Inhibition Studies

Research indicates that 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile and its derivatives can inhibit specific enzymes, including liver alcohol dehydrogenase, which is involved in alcohol metabolism . This inhibition could have implications for developing treatments for alcohol-related disorders.

Case Studies

Synthesis and Methods

The synthesis of 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile typically involves multi-step processes, including:

- Suzuki Coupling Reaction : This method allows for the formation of biaryl compounds by coupling boronic acids with aryl halides. The reaction conditions often include palladium catalysts and bases in suitable solvents .

- Reactions with Other Intermediates : The compound can be utilized to synthesize other pyrazole-based derivatives that possess various biological activities .

Comparison with Similar Compounds

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.7)

Structural Differences :

- The triazole ring replaces the pyrazole, introducing an additional nitrogen atom.

- This alters hydrogen-bonding capacity and electronic distribution.

4-(4-Bromo-pyrazol-1-yl)benzenesulfonamide Derivatives

Structural Differences :

- A benzenesulfonamide group replaces the benzonitrile.

- Additional substituents (e.g., chlorophenyl, indolyl) increase molecular complexity.

Physical Properties :

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Structural Differences :

- A methylene spacer links the pyrazole and benzonitrile.

- Alters steric and electronic profiles compared to direct attachment.

Reactivity :

- The methylene group may reduce conjugation between the pyrazole and benzonitrile, affecting reactivity.

Enantiomers of 4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

Structural Differences :

- An epoxide (oxirane) group is attached via an ether linkage.

Commercial Data :

- Molecular weight: 254.08 g/mol (vs. ~245 g/mol for the target compound).

- High cost (e.g., $1,400/g for enantiomers) .

Key Research Findings and Trends

- Electronic Effects : The benzonitrile group in 4-Bromo-2-(1H-pyrazol-1-yl)benzonitrile enhances electrophilic substitution at the bromine position, enabling diverse functionalization .

- Biological Relevance : Pyrazole and triazole derivatives are prominent in drug discovery (e.g., IDO1 inhibitors in ), though specific data for the target compound is lacking .

- Synthetic Challenges : Harsh conditions (e.g., H₂SO₄ in ) may limit scalability, whereas milder methods (e.g., K₂CO₃ in ) offer efficiency advantages.

Preparation Methods

Reaction Scheme and Conditions

-

- 4-bromo-2-chlorobenzonitrile (or similar halogenated benzonitrile)

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (a protected pyrazole boronate)

-

- Palladium acetate (Pd(OAc)2) or bis(triphenylphosphine)palladium(II) chloride

-

- Triphenylphosphine (PPh3)

Base:

- Sodium carbonate (Na2CO3)

-

- Mixture of tetrahydrofuran (THF), toluene, water, or acetonitrile-water biphasic system

-

- Elevated temperatures, typically 80–100 °C

-

- Phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be used to enhance reaction rates

Process Description

The reaction proceeds by coupling the pyrazole boronate ester with the halogenated benzonitrile under palladium catalysis. The reaction mixture is stirred at elevated temperature until completion. Upon completion, the solvents are removed by distillation or phase separation, and the product is precipitated by adding water or ethanol, followed by filtration to isolate the intermediate compound.

Subsequent deprotection of the tetrahydropyranyl group on the pyrazole nitrogen is achieved by treatment with catalytic hydrochloric acid in methanol, followed by neutralization with base and further purification steps to yield the target 4-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Advantages and Optimization

- The use of protected pyrazole boronate esters improves the stability and handling of reactive intermediates.

- The catalyst loading can be minimized to 0.5–2 mol%, reducing cost and palladium residue in the final product.

- Biphasic solvent systems (acetonitrile-water) facilitate easier isolation without cumbersome distillation.

- The overall yield for the multi-step process can reach approximately 84.5%, with high purity suitable for pharmaceutical applications.

Alternative Synthetic Approaches

While the Suzuki-Miyaura reaction is predominant, other methods have been reported for related pyrazolylbenzonitrile compounds, which may be adapted for 4-bromo-2-(1H-pyrazol-1-yl)benzonitrile:

Nucleophilic Aromatic Substitution (SNAr): Reacting 4-fluorobenzonitrile derivatives with pyrazole under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (80–100 °C) can yield pyrazolylbenzonitrile derivatives. However, this method is less suitable for substrates bearing bromine at the 4-position due to competing substitution.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For derivatives containing azido or alkyne functionalities on the pyrazole or benzonitrile ring, CuAAC ("click chemistry") can be employed to construct triazole-linked analogs, though this is less common for direct preparation of the target compound.

Summary Table of Key Preparation Parameters

| Step | Reactants/Intermediates | Catalyst/Conditions | Solvent System | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile | Pd(OAc)2 (0.5–2 mol%), PPh3, Na2CO3 base | THF-water or acetonitrile-water | 80–100 | ~70–80 | Suzuki coupling, phase transfer catalyst (TBAB) optional |

| 2 | Intermediate (protected pyrazolylbenzonitrile) | Catalytic HCl in methanol | Methanol | Room temp | >90 | Deprotection of tetrahydropyranyl protecting group |

| 3 | Deprotected pyrazolylbenzonitrile | Base neutralization, precipitation | Water/Ethanol | Room temp | Overall ~84.5 | Isolation and purification |

Research Findings and Industrial Relevance

- The described Suzuki coupling method is scalable and economically viable for industrial production due to low catalyst loading and simplified isolation steps.

- The process reduces palladium residues, a critical factor in pharmaceutical manufacturing.

- The methodology is versatile and can be adapted for the synthesis of various pyrazolylbenzonitrile derivatives with different substitution patterns.

- The compound serves as an important intermediate in the synthesis of tissue-selective androgen receptor modulators and other biologically active molecules.

Q & A

Q. Advanced

- Docking simulations : Pyrazole’s nitrogen atoms form hydrogen bonds with ATP-binding pockets in kinases (e.g., CDK9) .

- DFT calculations : Predict electrophilic reactivity at the bromine site, guiding functionalization strategies .

- ADMET profiling : LogP values (~2.8) indicate moderate blood-brain barrier permeability, suggesting CNS drug potential .

How are spectral data inconsistencies addressed during characterization?

Q. Advanced

- NMR assignment conflicts : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

- Mass spectral anomalies : Isotopic patterns for bromine (1:1 ratio for 79Br/81Br) confirm molecular identity; deviations suggest contamination .

What are the key challenges in derivatizing this compound for targeted therapies?

Q. Advanced

- Regioselectivity : Bromine’s steric hindrance directs electrophilic substitutions to the para position, requiring protective groups for meta functionalization .

- Stability under physiological conditions : The nitrile group may hydrolyze to carboxylic acids in vivo; prodrug strategies (e.g., esterification) mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.